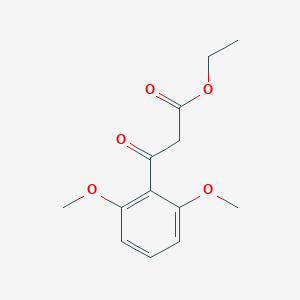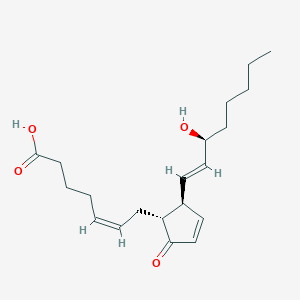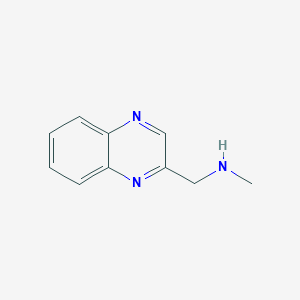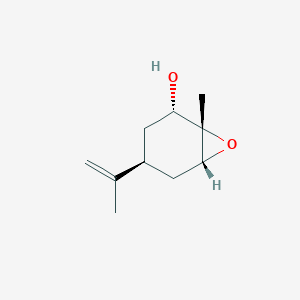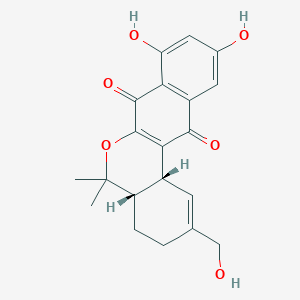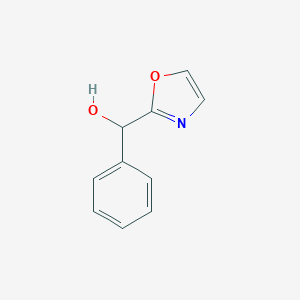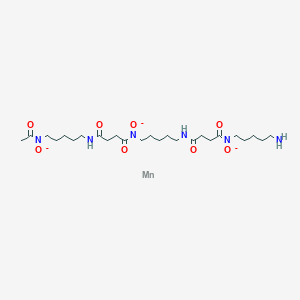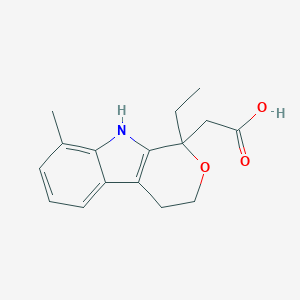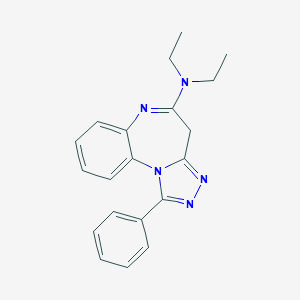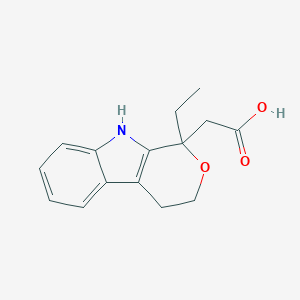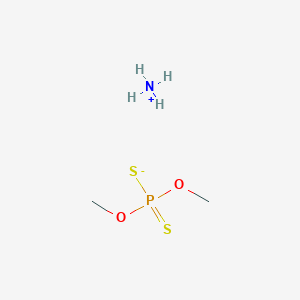![molecular formula C19H14O7 B143466 [4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate CAS No. 656229-81-1](/img/structure/B143466.png)
[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate” is a chemical compound that has been extensively studied in scientific research for its diverse applications across various fields, from medicinal chemistry to material science1. Its unique properties contribute to groundbreaking advancements1.
Synthesis Analysis
The synthesis of “[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate” is not explicitly detailed in the search results. However, it is mentioned that the compound is available for purchase, suggesting that its synthesis is achievable23.Molecular Structure Analysis
The molecular formula of “[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate” is C19H14O74. Its molecular weight is 354.3 g/mol4. The InChI key, which provides information about the molecular structure, is also available2.
Chemical Reactions Analysis
The search results do not provide specific information about the chemical reactions involving “[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate”.Physical And Chemical Properties Analysis
The physical and chemical properties of “[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate” are not detailed in the search results. However, its molecular formula (C19H14O7) and molecular weight (354.3 g/mol) are provided4.Aplicaciones Científicas De Investigación
Advanced Oxidation Processes
Studies on advanced oxidation processes (AOPs) highlight the degradation of pharmaceuticals and organic compounds in water, indicating potential applications in environmental remediation and water treatment. For instance, a review on the degradation of acetaminophen by AOPs discusses the generation of various by-products and their biotoxicity, which could relate to the environmental fate of complex organic compounds like the one (Qutob et al., 2022).
Phytochemistry and Biological Relevance
Research on phenylethanoid glycosides and iridoids emphasizes the purification and biological activities of plant secondary metabolites. This suggests potential applications in drug discovery and the development of natural products with health benefits (Luca et al., 2019).
Antioxidant Properties and Structure-Activity Relationships
The investigation of hydroxycinnamic acids (HCAs) and their antioxidant properties provides insights into the structure-activity relationships of phenolic compounds. Such studies are crucial for designing molecules with enhanced biological activities, potentially including derivatives of the compound (Razzaghi-Asl et al., 2013).
Synthetic Approaches to Functionalized Coumarins
Research on the synthesis of unsymmetrically substituted dihydroxycoumarins sheds light on strategies for selective chemical modification, which could be relevant for modifying and studying the properties of similar complex organic molecules (Fatykhov et al., 2020).
Antioxidant Evaluation of Isoxazolone Derivatives
The study of isoxazolone derivatives and their significant biological properties, including antioxidant evaluation, suggests potential pharmaceutical applications for compounds with similar structural features (Laroum et al., 2019).
Applications and Production of Acetol
A review on acetol, discussing its applications as organic intermediates and its production from glycerol, hints at the relevance of chemical intermediates in synthesizing valuable compounds and in industrial processes (Mohamad et al., 2011).
Safety And Hazards
The search results do not provide specific information on the safety and hazards associated with “[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate”.
Direcciones Futuras
The future directions of research involving “[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate” are not explicitly mentioned in the search results. However, given its extensive study in various fields, it is likely to continue being a subject of interest1.
Propiedades
IUPAC Name |
[4-(5-acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O7/c1-10(20)25-14-5-3-12(4-6-14)15-9-24-16-7-13(22)8-17(26-11(2)21)18(16)19(15)23/h3-9,22H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRSZMILWBHUEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4',5-Di-O-acetyl Genistein | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

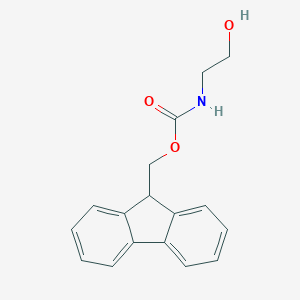
![2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B143385.png)
![Tert-butyl-dimethyl-[[(1R,2R,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl]oxy]silane](/img/structure/B143389.png)
